tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
tert-Butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: is a synthetic organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a tert-butyl group, a bromomethyl group, and a carboxylate ester. It is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate and a bromomethylating agent.
Reaction Conditions: The bromomethylation reaction is usually carried out under mild conditions using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate is dissolved in the solvent, and the base is added to deprotonate the oxazolidine. The bromomethylating agent is then added slowly to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like acetonitrile or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of oxazolidinones or other oxidized products.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: tert-Butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Protecting Group: The oxazolidine ring can serve as a protecting group for amines and alcohols during multi-step synthetic processes.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to various substrates, facilitating the study of biological processes.
Medicine
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and infectious diseases.
Industry
Polymer Chemistry: Used in the synthesis of specialty polymers and resins with unique properties.
Mechanism of Action
The mechanism by which tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects is primarily through its reactivity as a bromomethylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and bioconjugation applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl (4S)-4-(methyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Lacks the bromomethyl group, having a simple methyl group instead.
Uniqueness
The presence of the bromomethyl group in tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate imparts unique reactivity compared to its analogs. The bromomethyl group is more reactive towards nucleophiles than the chloromethyl or hydroxymethyl groups, making it a valuable intermediate in organic synthesis.
Biological Activity
tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by an oxazolidine ring and a bromomethyl group, suggests interesting biological activities that merit detailed examination.
- Chemical Formula : C₁₁H₂₀BrNO₃
- Molecular Weight : 294.19 g/mol
- CAS Number : 857906-94-6
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxazolidine structure is known for its role in drug design, particularly in antibiotics and anticancer agents. The bromomethyl group enhances electrophilicity, allowing for nucleophilic attack by biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- The compound has shown potential against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, similar to other oxazolidine derivatives.
- Case Study : A study demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as a therapeutic agent in treating resistant infections.
-
Antitumor Activity :
- Preliminary data suggest that this compound may inhibit tumor cell proliferation. It appears to induce apoptosis in cancer cell lines through the activation of caspases.
- Research Findings : In vitro studies indicated a dose-dependent reduction in viability of human breast cancer cells (MCF-7) when treated with the compound.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit certain proteases involved in disease progression.
- Findings : Specific inhibition of matrix metalloproteinases (MMPs) was observed, which are crucial in cancer metastasis.
Data Summary Table
Biological Activity | Target/Mechanism | Reference |
---|---|---|
Antimicrobial | Disruption of cell wall synthesis | |
Antitumor | Induction of apoptosis | |
Enzyme Inhibition | Inhibition of MMPs |
Safety and Handling
Safety data sheets indicate that while the compound is primarily used for laboratory purposes and chemical synthesis, it should be handled with care due to potential hazards associated with brominated compounds.
Properties
IUPAC Name |
tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPBVQWEAFHRD-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)CBr)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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